molecular formula C12H14ClN B6256580 (1S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride CAS No. 1630984-19-8

(1S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B6256580
CAS No.: 1630984-19-8
M. Wt: 207.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the ethan-1-yl amine group.

    Amine Introduction: One common method involves the reduction of a nitro group to an amine group. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, which enhances the stability and solubility of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

(1S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its amine group.

    Industry: The compound can be used in the production of dyes, pigments, and other materials that require stable amine groups.

Mechanism of Action

The mechanism of action of (1S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The naphthalene ring system can also participate in π-π interactions, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1-(1-Naphthyl)ethylamine: This compound is similar in structure but differs in the stereochemistry of the ethan-1-yl group.

    2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester: This compound contains a naphthalene ring system but has additional functional groups and a different core structure.

Uniqueness

The uniqueness of (1S)-1-(naphthalen-2-yl)ethan-1-amine hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which enhances its stability and solubility. This makes it particularly useful in applications where these properties are crucial.

Properties

CAS No.

1630984-19-8

Molecular Formula

C12H14ClN

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.